N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine
Description
N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine is a triazine-based compound featuring two 4-bromoanilino substituents at the 4- and 6-positions of the triazine core, with a glycine moiety attached to the 2-position. This compound is synthesized through multi-step nucleophilic substitution reactions, starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) . Key synthetic challenges include avoiding side reactions during the introduction of bulky substituents like carborane clusters and galactopyranosyl groups, which require precise control of reaction conditions (e.g., use of protected carboxylic acid esters and mild bases) . Structural characterization is achieved via X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and high-resolution mass spectrometry (HRMS), confirming its planar triazine core and substituent geometry .
Properties
CAS No. |
62751-92-2 |
|---|---|
Molecular Formula |
C17H14Br2N6O2 |
Molecular Weight |
494.1 g/mol |
IUPAC Name |
2-[[4,6-bis(4-bromoanilino)-1,3,5-triazin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C17H14Br2N6O2/c18-10-1-5-12(6-2-10)21-16-23-15(20-9-14(26)27)24-17(25-16)22-13-7-3-11(19)4-8-13/h1-8H,9H2,(H,26,27)(H3,20,21,22,23,24,25) |
InChI Key |
WUHPVDVNHGBDOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)NCC(=O)O)NC3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine
Starting Materials and General Strategy
- 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) is the common starting scaffold for triazine derivatives.
- Sequential nucleophilic aromatic substitution (SNAr) reactions replace chlorine atoms with amines.
- 4-Bromoaniline is used to introduce the 4-bromoanilino groups.
- Glycine or its derivatives are introduced at the final stage to form the glycine amide linkage.
Stepwise Synthetic Route
Step 1: Preparation of 4,6-Bis(4-bromoanilino)-1,3,5-triazine Intermediate
- Reaction : 2,4,6-Trichloro-1,3,5-triazine is reacted with 4-bromoaniline under controlled temperature conditions.
- Mechanism : The chlorine atoms at positions 4 and 6 are substituted via nucleophilic attack by the amine group of 4-bromoaniline.
- Conditions : Typically carried out in an inert solvent such as acetone or acetonitrile, at low temperature (0–5 °C) to control reactivity and selectivity.
- Outcome : Formation of 4,6-bis(4-bromoanilino)-2-chloro-1,3,5-triazine intermediate.
Alternative Synthetic Approaches
- Use of 4,6-Dichloro-1,3,5-triazine-2-yl derivatives : Some studies report using 4,6-dichloro-1,3,5-triazine-2-yl morpholine intermediates, where morpholine is first introduced at position 2, followed by displacement of chlorines at 4 and 6 by 4-bromoaniline.
- Direct coupling of glycine to pre-formed 4,6-bis(4-bromoanilino)-1,3,5-triazine : In some cases, the glycine is introduced last via amide bond formation using coupling agents such as carbodiimides or 1,1'-carbonyldiimidazole (CDI).
Experimental Data and Reaction Conditions Summary
| Step | Reactants | Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Chlorine substitution at 4,6 | 2,4,6-Trichloro-1,3,5-triazine + 4-bromoaniline | Stirring, 0–5 °C, inert atmosphere | Acetone/Acetonitrile | 0–5 °C | 70–85 | Controlled addition to avoid polysubstitution |
| Substitution at position 2 | Intermediate + glycine (or glycine ester) | Base (Na2CO3 or Et3N), heating | DMF/DMSO | 50–80 °C | 60–75 | Polar aprotic solvent enhances nucleophilicity |
| Purification | Crystallization or chromatography | - | - | - | - | Product characterized by elemental analysis, NMR |
Characterization and Confirmation of Structure
- Elemental Analysis confirms the presence of bromine, nitrogen, carbon, and hydrogen in expected ratios.
- Nuclear Magnetic Resonance (NMR) Spectroscopy :
- ^1H NMR shows aromatic protons of 4-bromoaniline and glycine methylene protons.
- ^13C NMR confirms the triazine carbons and glycine carboxyl carbon.
- Mass Spectrometry (MS) verifies molecular weight consistent with the formula.
- Infrared Spectroscopy (IR) shows characteristic amide carbonyl absorption (~1650 cm^-1) and NH stretching.
Research Findings and Applications
- The compound is studied for pharmaceutical applications due to the bioactive triazine core and amino acid functionality.
- The synthetic methods allow for modification at the triazine ring, enabling structure-activity relationship (SAR) studies.
- The presence of bromine atoms facilitates further functionalization via cross-coupling reactions.
Summary and Recommendations for Synthesis
- The most reliable method involves stepwise nucleophilic aromatic substitution on 2,4,6-trichloro-1,3,5-triazine.
- Careful control of temperature and stoichiometry is critical to avoid over-substitution or side reactions.
- Polar aprotic solvents and mild bases enhance reaction efficiency.
- Purification by recrystallization yields analytically pure product suitable for biological evaluation.
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Bis((4-bromophenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid can undergo various chemical reactions, including:
Oxidation: The bromophenyl groups can be oxidized to form corresponding quinones.
Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The bromine atoms in the bromophenyl groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the bromophenyl groups yields quinones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
2-((4,6-Bis((4-bromophenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((4,6-Bis((4-bromophenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl groups and triazine ring play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the derivative of the compound being studied.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Triazine Derivatives
Key Observations :
Key Observations :
- The target compound’s synthesis requires meticulous protection-deprotection strategies to avoid undesired substitutions, unlike morpholine/piperidine derivatives, which proceed efficiently under basic conditions .
- Brominated derivatives (e.g., ) share similar halogenation challenges but lack the amino acid functionality seen in the target compound.
Table 3: Comparative Properties
Key Observations :
- The electron-withdrawing bromoanilino groups likely reduce solubility in polar solvents compared to morpholine/piperidine derivatives .
- Biological data for the target compound is lacking, whereas piperidine-triazine derivatives show MAO-A inhibition, and aryl-urea derivatives exhibit antifungal activity .
Biological Activity
N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine is a triazine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a triazine ring substituted with two 4-bromoaniline groups and an amino acid moiety (glycine). This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₇H₁₄Br₂N₆O₂
- Molecular Weight : 494.1 g/mol
- CAS Number : 62751-92-2
The structure of this compound is pivotal to its biological activity. The presence of brominated aniline substituents may enhance its interaction with biological targets compared to non-brominated analogs.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazine Core : The initial step includes the reaction of 4-bromoaniline with appropriate reagents to form the triazine structure.
- Substitution Reactions : Further reactions introduce the glycine moiety.
- Purification : The final product is purified using methods such as crystallization or chromatography.
Antifungal Properties
Research indicates that compounds with similar structures exhibit antifungal properties. This compound is hypothesized to interact with specific enzymes or receptors involved in fungal metabolism. Studies suggest that its mechanism of action may involve:
- Inhibition of Fungal Enzymes : The bromophenyl groups may enhance binding affinity to target enzymes.
- Disruption of Cell Wall Synthesis : Similar compounds have shown potential in disrupting the integrity of fungal cell walls.
Anticancer Activity
In vitro studies have shown that triazine derivatives can exhibit anticancer activity. For example:
- Cell Line Studies : Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines (e.g., melanoma) with IC₅₀ values in the nanomolar range .
| Compound Name | Cell Line Tested | IC₅₀ (M) |
|---|---|---|
| Triazine Derivative A | MALME-3 M (Melanoma) | |
| Triazine Derivative B | A549 (Lung Cancer) |
Anti-inflammatory Activity
Some studies have indicated that triazine derivatives possess anti-inflammatory properties. This activity may be attributed to:
- Inhibition of Pro-inflammatory Cytokines : The compound may modulate pathways involved in inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activity of triazine derivatives:
- A study published in PubMed highlighted the synthesis and biological evaluation of various triazine compounds, noting significant antibacterial and antifungal activities .
- Another research article focused on the anticancer potential of structurally similar compounds, demonstrating their efficacy against melanoma cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
